Rabdosin B

Cytotoxicity Ent-kaurene diterpenoids Hepatocellular carcinoma

Rabdosin B (CAS 84304-92-7) is an ent-kaurene diterpenoid of the spirolactone-type 6,7-seco-ent-kaurene subclass, with a molecular formula of C24H32O8 and molecular weight of 448.5 g/mol. It was originally isolated from the aerial parts of Isodon japonica (formerly Rabdosia japonica) and is structurally characterized by an intact exo-methylene cyclopentanone moiety.

Molecular Formula C24H32O8
Molecular Weight 448.5 g/mol
CAS No. 84304-92-7
Cat. No. B1678780
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRabdosin B
CAS84304-92-7
SynonymsRabdosin B; 
Molecular FormulaC24H32O8
Molecular Weight448.5 g/mol
Structural Identifiers
SMILESCC(=O)OCC1C(CCC(C12COC(=O)C34C2C(CC(C3)C(=C)C4=O)O)OC(=O)C)(C)C
InChIInChI=1S/C24H32O8/c1-12-15-8-16(27)19-23(9-15,20(12)28)21(29)31-11-24(19)17(10-30-13(2)25)22(4,5)7-6-18(24)32-14(3)26/h15-19,27H,1,6-11H2,2-5H3/t15-,16+,17-,18+,19-,23+,24+/m1/s1
InChIKeyLUXJXSFHXOVGTA-DUAAMXSASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Rabdosin B (CAS 84304-92-7): Ent-Kaurene Diterpenoid for Anticancer Research Applications


Rabdosin B (CAS 84304-92-7) is an ent-kaurene diterpenoid of the spirolactone-type 6,7-seco-ent-kaurene subclass, with a molecular formula of C24H32O8 and molecular weight of 448.5 g/mol . It was originally isolated from the aerial parts of Isodon japonica (formerly Rabdosia japonica) and is structurally characterized by an intact exo-methylene cyclopentanone moiety [1]. This compound has been identified across multiple Isodon species, including I. rubescens var. lushanensis and I. macrophyllus, and is recognized in the MeSH database under Unique ID C037018 [2][3].

Rabdosin B vs. In-Class Ent-Kaurene Diterpenoids: Why Structural Analogs Cannot Be Interchanged


Ent-kaurene diterpenoids from Isodon species exhibit substantial functional divergence despite sharing a common tetracyclic backbone. Rabdosin B possesses a structurally critical exo-methylene cyclopentanone moiety that is essential for maintaining cytotoxic and DNA-damaging potential, a feature not uniformly present or accessible across analogs [1]. Within the same experimental series, the cytotoxicity hierarchy among six ent-kaurene diterpenoids was Rabdosin B > Oridonin > Epinodosin > Rabdosinate > Lasiokaurin > Epinodosinol, demonstrating that even closely related congeners produce materially different biological outcomes [2]. Furthermore, Rabdosin B demonstrates a distinctive SRC-targeting mechanism in NSCLC models that is not documented for other class members such as Oridonin, which acts via direct AKT1 binding [3]. These functional and mechanistic divergences preclude generic substitution in research applications where specific potency thresholds or pathway targets are required.

Rabdosin B Quantitative Differentiation Evidence: Head-to-Head Comparisons with Ent-Kaurene Analogs


Rabdosin B vs. Five Ent-Kaurene Analogs: Direct Cytotoxicity Ranking in HepG2 Cells

In a direct head-to-head comparative study of six ent-kaurene diterpenoids isolated from Isodon species, Rabdosin B demonstrated the highest cytotoxic potency against HepG2 human hepatoma cells, ranking above Oridonin, Epinodosin, Rabdosinate, Lasiokaurin, and Epinodosinol [1]. The study employed a unified experimental platform that directly compared all six compounds under identical conditions.

Cytotoxicity Ent-kaurene diterpenoids Hepatocellular carcinoma

Rabdosin B Multi-Cell Line IC50 Values: Quantitative Potency Benchmarking

Rabdosin B exhibits defined IC50 values across three distinct human tumor cell lines: 8.95 μM against HepG2 (hepatoma), 4.47 μM against GLC-82 (lung adenocarcinoma), and 10.22 μM against HL-60 (promyelocytic leukemia) [1]. These values establish a quantifiable potency baseline that can be directly compared against other ent-kaurene diterpenoids tested in the same or comparable cellular systems.

IC50 Tumor cell lines Potency benchmarking

Rabdosin B vs. Oridonin and Seven Analogs: Lipid Peroxidation Inhibition Superiority

In a comparative study of nine ent-kaurene diterpenoids (leukamenin E, glaucocalyxin A, wangzaozi A, epinodisinol, epinodosin, rabdosin B, rabdosinate, lasiokaurin, and oridonin) evaluated for lipid peroxidation inhibition in rat liver microsomes, Rabdosin B and Oridonin demonstrated the strongest inhibitory effects, significantly outperforming the remaining seven compounds [1]. The study explicitly noted that the inhibitions of lipid peroxidation were "obviously difference[d]" across the tested series, with Rabdosinate identified as the weakest inhibitor.

Antioxidant Lipid peroxidation Ent-kaurene SAR

Rabdosin B SRC/PI3K/AKT Pathway Targeting: Mechanistic Differentiation from Oridonin

Rabdosin B exerts anti-NSCLC effects through direct binding and inhibition of SRC kinase, thereby suppressing the downstream PI3K/AKT signaling axis [1]. Cellular thermal shift assay (CETSA) and molecular dynamics simulation confirmed the direct and stable binding of Rabdosin B to SRC, a mechanism distinct from that of Oridonin, which functions as an ATP-competitive AKT inhibitor via direct binding to AKT1 in breast cancer models [2]. Rabdosin B also demonstrated synergistic enhancement of cisplatin sensitivity in NSCLC models by blocking SRC/PI3K/AKT pathway activation [1].

SRC targeting PI3K/AKT pathway NSCLC Mechanism of action

Rabdosin B HOMO-LUMO Gap vs. Rabdosinate: Electronic Property Differentiation

Density functional theory (DFT) calculations at the B3LYP/6-311++G(d,p) level revealed that Rabdosin B has a HOMO-LUMO energy gap of 4.93 eV, compared to 6.58 eV for its congener Rabdosinate [1]. The lower HOMO-LUMO gap of Rabdosin B indicates higher chemical reactivity and electron transfer capability relative to Rabdosinate. Molecular electrostatic potential (MEP) analysis further identified the active sites qualitatively, with Rabdosin B possessing an intact exo-methylene cyclopentanone moiety that is critical for cytotoxic activity [1].

Computational chemistry DFT HOMO-LUMO gap Electronic properties

Rabdosin B Scientific Applications: Research Scenarios Supported by Comparative Evidence


Primary Cytotoxicity Screening of Ent-Kaurene Diterpenoid Libraries

Rabdosin B serves as the highest-potency reference standard for ent-kaurene diterpenoid cytotoxicity screening, having demonstrated the top ranking among six tested analogs in direct head-to-head HepG2 cell assays [1]. Researchers evaluating new ent-kaurene isolates or synthetic derivatives can employ Rabdosin B as a positive control and potency benchmark, with established IC50 values of 8.95 μM (HepG2), 4.47 μM (GLC-82), and 10.22 μM (HL-60) providing quantitative reference points [1].

SRC/PI3K/AKT Pathway Research and NSCLC Synergy Studies

For investigations of SRC-dependent oncogenic signaling in non-small cell lung cancer, Rabdosin B offers a validated, direct SRC-binding tool compound [1]. The documented synergistic enhancement of cisplatin sensitivity positions Rabdosin B as a valuable agent for evaluating SRC inhibitor-based combination therapy approaches in NSCLC models, a property not shared by AKT1-targeting analogs such as Oridonin [1].

Lipid Peroxidation Inhibition and Antioxidant Mechanism Studies

Rabdosin B is among the two most potent ent-kaurene diterpenoid inhibitors of lipid peroxidation in rat liver microsome assays, ranking alongside Oridonin and significantly above seven other tested class members including Rabdosinate [1]. This established activity profile supports its selection as a positive control or lead compound for antioxidant mechanism research, oxidative stress pathway studies, and structure-activity relationship analyses of ent-kaurene diterpenoids [1].

Computational Chemistry and SAR Modeling of Ent-Kaurene Derivatives

With a fully characterized molecular structure, DFT-validated electronic properties (HOMO-LUMO gap = 4.93 eV), and experimentally assigned IR-NMR spectroscopic parameters, Rabdosin B provides a robust reference dataset for computational chemistry applications [1]. The 1.65 eV difference in HOMO-LUMO gap relative to Rabdosinate enables SAR modeling of how electronic properties correlate with biological activity, supporting rational design of ent-kaurene-derived compounds [1].

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